molecular formula C11H12N6O2 B5565994 3-amino-N'-(4-methoxybenzylidene)-1H-1,2,4-triazole-5-carbohydrazide

3-amino-N'-(4-methoxybenzylidene)-1H-1,2,4-triazole-5-carbohydrazide

Cat. No. B5565994
M. Wt: 260.25 g/mol
InChI Key: RPYHUURWLOIKBK-AWNIVKPZSA-N
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Description

3-amino-N'-(4-methoxybenzylidene)-1H-1,2,4-triazole-5-carbohydrazide, also known as AMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of derivatives of 3-amino-N'-(4-methoxybenzylidene)-1H-1,2,4-triazole-5-carbohydrazide have been reported, with studies highlighting efficient synthesis methods and detailed structural characterization using spectroscopy and crystallography techniques. These foundational studies provide a basis for further exploration of the compound's potential applications in various fields of chemistry and material science (Alotaibi et al., 2018).

Anticancer Activity

Research has demonstrated the anticancer potential of derivatives of this compound, showcasing their effectiveness against a range of cancer cell lines. This highlights the compound's relevance in the development of new therapeutic agents for cancer treatment (Bekircan et al., 2008).

Enzyme Inhibition

Several studies have focused on the enzyme inhibition capabilities of this compound derivatives, particularly in relation to lipase and α-glucosidase. These findings are crucial for the development of treatments for conditions such as obesity and diabetes (Bekircan et al., 2015).

Antimicrobial and Antibacterial Properties

The compound and its derivatives have shown significant antimicrobial and antibacterial properties, indicating potential use in the development of new antimicrobial agents. This application is especially relevant in addressing the global challenge of antibiotic resistance (Bektaş et al., 2010).

Pharmacological Activities

Research has also explored the broader pharmacological activities of derivatives of this compound, including their potential as cholinesterase inhibitors. This suggests possible applications in treating neurodegenerative diseases, such as Alzheimer's disease (Arfan et al., 2018).

properties

IUPAC Name

3-amino-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c1-19-8-4-2-7(3-5-8)6-13-16-10(18)9-14-11(12)17-15-9/h2-6H,1H3,(H,16,18)(H3,12,14,15,17)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYHUURWLOIKBK-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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